N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide
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Overview
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as sulfur, oxygen, or nitrogen. This particular compound features a cyclopenta[b]thiophene ring fused with a furan ring, and it is substituted with cyano and dichlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclopenta[b]thiophene ring: This can be achieved through cyclization reactions involving thiophene precursors.
Introduction of the cyano group: This step might involve nucleophilic substitution reactions using cyanide sources.
Formation of the furan ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the dichlorophenyl group: This step might involve cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the carboxamide group: This can be achieved through amidation reactions using carboxylic acid derivatives and amine sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups such as cyano or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl or cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) can be used.
Substitution: Reagents such as halides, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, cellular assays, and in vivo studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide: can be compared with other heterocyclic compounds containing similar ring structures and functional groups.
Cyclopenta[b]thiophene derivatives: Compounds with similar cyclopenta[b]thiophene rings but different substituents.
Furan derivatives: Compounds with furan rings and various substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H12Cl2N2O2S |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H12Cl2N2O2S/c20-10-4-5-14(21)12(8-10)15-6-7-16(25-15)18(24)23-19-13(9-22)11-2-1-3-17(11)26-19/h4-8H,1-3H2,(H,23,24) |
InChI Key |
FTPAVVBTPBULFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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